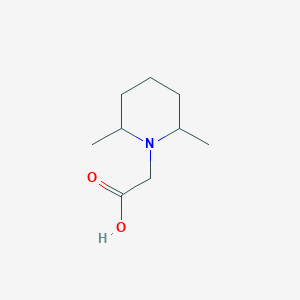

(2,6-Dimethyl-piperidin-1-yl)-acetic acid

Übersicht

Beschreibung

(2,6-Dimethyl-piperidin-1-yl)-acetic acid is a chemical compound characterized by the presence of a piperidine ring substituted with two methyl groups at the 2 and 6 positions, and an acetic acid moiety attached to the nitrogen atom of the piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethyl-piperidin-1-yl)-acetic acid typically involves the reaction of 2,6-dimethylpiperidine with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the piperidine ring attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include chloroacetic acid, 2,6-dimethylpiperidine, and a suitable base such as sodium hydroxide or potassium carbonate.

Analyse Chemischer Reaktionen

Types of Reactions

(2,6-Dimethyl-piperidin-1-yl)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The acetic acid moiety can participate in substitution reactions, leading to the formation of esters, amides, or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alcohols, amines, or acid chlorides can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in esters, amides, or other derivatives.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research indicates that derivatives of piperidine compounds, including (2,6-Dimethyl-piperidin-1-yl)-acetic acid, can exhibit significant antitumor activity. For instance, studies have shown that certain piperidine derivatives can enhance the efficacy of chemotherapy drugs by increasing apoptosis rates in cancer cells. This suggests potential for this compound in combination therapies for cancers such as chronic myelogenous leukemia .

Neuropharmacological Effects

The compound has been investigated for its neuropharmacological properties, particularly in relation to its ability to influence neurotransmitter systems. Piperidine derivatives are known to interact with dopamine and serotonin receptors, which could lead to applications in treating neurological disorders such as depression and anxiety .

Synthesis of Bioactive Compounds

This compound serves as a key building block in the synthesis of various bioactive compounds. Its structural characteristics allow it to be modified into more complex molecules that can target specific biological pathways. For example, researchers have developed potent inhibitors for protein kinases using piperidine scaffolds, showcasing the versatility of this compound in drug design .

Formulation in Nanocarriers

Recent advancements have seen the incorporation of this compound into polymeric nanocarriers for drug delivery. These systems enhance the solubility and bioavailability of hydrophobic drugs while minimizing side effects. The use of this compound in nanotechnology represents a promising direction for improving therapeutic outcomes in cancer treatment .

Enzyme Inhibition Studies

The compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms. Its structural analogs have been tested against various metabolic enzymes, revealing insights into their inhibition profiles which can aid in the development of new therapeutic agents targeting metabolic disorders .

Research Tool in Pharmacology

This compound is also employed as a pharmacological tool to study receptor interactions and signaling pathways. Its ability to modulate receptor activity makes it valuable for elucidating the mechanisms underlying drug action and resistance .

Case Studies

Wirkmechanismus

The mechanism of action of (2,6-Dimethyl-piperidin-1-yl)-acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but they often include binding to active sites or altering the function of target proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2,6-Dimethyl-piperidin-1-yl)-propionic acid

- (2,6-Dimethyl-piperidin-1-yl)-butyric acid

- (2,6-Dimethyl-piperidin-1-yl)-valeric acid

Uniqueness

(2,6-Dimethyl-piperidin-1-yl)-acetic acid is unique due to its specific structural features, such as the presence of the acetic acid moiety and the substitution pattern on the piperidine ring

Biologische Aktivität

(2,6-Dimethyl-piperidin-1-yl)-acetic acid is a piperidine derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound is characterized by its unique structural features, which contribute to its diverse biological activities, including antimicrobial, antifungal, and neuroactive properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 155.24 g/mol. Its structure includes a piperidine ring substituted at the 2 and 6 positions with methyl groups, along with an acetic acid moiety that enhances its reactivity and biological activity.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems. These interactions may include:

- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neuropharmacology.

- Receptor Modulation : It could modulate receptor activity, impacting neurotransmitter systems and potentially influencing conditions such as Alzheimer's disease .

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. It has been tested against various strains of bacteria and fungi, showing promising results in inhibiting their growth. This property makes it a candidate for further development in the field of infectious diseases.

Neuroactive Properties

The compound has demonstrated neuroactive properties, particularly in models simulating neurodegenerative diseases. Studies suggest that it may exert protective effects on neuronal cells by modulating oxidative stress pathways and enhancing cellular resilience against neurotoxic agents .

Study 1: Anticancer Activity

In a study assessing the anticancer potential of piperidine derivatives, this compound showed cytotoxic effects on FaDu hypopharyngeal tumor cells. The compound was found to induce apoptosis more effectively than the standard drug bleomycin, indicating its potential as an anticancer agent .

Study 2: Alzheimer’s Disease Model

In research focused on Alzheimer’s disease, this compound was evaluated for its ability to inhibit AChE activity. The results indicated that the compound could improve cognitive function in animal models by enhancing cholinergic transmission .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Weight | Key Biological Activity |

|---|---|---|

| This compound | 155.24 g/mol | Antimicrobial, Neuroprotective |

| (2,6-Dimethyl-piperidin-1-yl)-propionic acid | 171.25 g/mol | Anticancer |

| (2,6-Dimethyl-piperidin-1-yl)-butyric acid | 185.27 g/mol | Anti-inflammatory |

Eigenschaften

IUPAC Name |

2-(2,6-dimethylpiperidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-7-4-3-5-8(2)10(7)6-9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBXXWPPZXGSJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00328690 | |

| Record name | (2,6-Dimethyl-piperidin-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

794488-74-7 | |

| Record name | (2,6-Dimethyl-piperidin-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.